N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1052632-20-8
VCID: VC5244653
InChI: InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19)
SMILES: CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS No.: 1052632-20-8

Cat. No.: VC5244653

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide - 1052632-20-8

Specification

CAS No. 1052632-20-8
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name N-(4-acetylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19)
Standard InChI Key JGZCRMVPLJPHPK-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C

Introduction

Structural and Chemical Identity

N-(4-Acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1- and 3-positions with methyl groups and at the 4-position with a carboxamide moiety linked to a 4-acetylphenyl group. The SMILES notation CC(=O)c1ccc(NC(=O)c2cn(C)nc2C)cc1\text{CC(=O)c1ccc(NC(=O)c2cn(C)nc2C)cc1} confirms the connectivity: a pyrazole core (c2cn(C)nc2C\text{c2cn(C)nc2C}) bonded to a carboxamide (NC(=O)\text{NC(=O)}) and an acetyl-substituted benzene ring (CC(=O)c1ccc...cc1\text{CC(=O)c1ccc...cc1}).

Table 1: Key Structural and Chemical Data

PropertyValue
CAS Number1052632-20-8
Molecular FormulaC14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight257.29 g/mol
SMILESCC(=O)c1ccc(NC(=O)c2cn(C)nc2C)cc1
Key Functional GroupsPyrazole, carboxamide, acetyl

The acetylphenyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions . X-ray crystallography data are absent in available literature, but nuclear magnetic resonance (NMR) spectra for analogous compounds, such as 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, reveal characteristic signals for methyl (δ2.143.77\delta \approx 2.14–3.77), aromatic protons (δ8.09\delta \approx 8.09), and carboxamide protons (δ12.10\delta \approx 12.10) .

Synthetic Methodologies

The synthesis of N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide likely follows a multi-step pathway involving cyclization and amidation. A patent by CN114014809A details the production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a probable precursor, through a three-step process:

  • Condensation: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a cyclic intermediate (Compound A).

  • Cyclization: Compound A undergoes reaction with methylhydrazine in toluene under basic conditions (NaOH) at 8–20°C to yield a pyrazole derivative (Compound B).

  • Hydrolysis: Acidic hydrolysis of Compound B with 15% HCl at 85–90°C produces 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

To synthesize the target carboxamide, the carboxylic acid intermediate would require activation (e.g., via thionyl chloride) followed by coupling with 4-aminoacetophenone. This amidation step is analogous to methods described for related pyrazole-4-carboxamides .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield/Purity
CondensationEthyl acetoacetate, triethyl orthoformate, acetic anhydride, 110–120°C97.5–98.5% purity
CyclizationMethylhydrazine, NaOH, toluene, 8–20°CSupernatant isolation
Hydrolysis15% HCl, 85–90°C98.9% purity

Optimized mass ratios for condensation (6:9:8–10 for ethyl acetoacetate:triethyl orthoformate:acetic anhydride) ensure high yields .

Compound ClassActivity (IC50_{50}/MIC)Target
Pyrazolo[3,4-d]pyrimidinones11 µM (MCF-7) Breast cancer cells
3,5-Dimethylpyrazole acetamides25 µg/mL (S. aureus)Bacterial enzymes

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: High vacuum distillation in precursor synthesis may pose industrial challenges.

  • Pharmacological Data Gap: No in vitro or in vivo studies specifically on N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are published.

  • Structural Optimization: Modifying the acetyl group to trifluoroacetyl or substituting the pyrazole methyl groups could enhance potency .

Future research should prioritize:

  • Biological Screening: Assays against cancer cell lines, microbial strains, and inflammatory targets.

  • Computational Modeling: Molecular docking to predict target affinity (e.g., cyclooxygenase-2, tubulin).

  • Formulation Studies: Nanoencapsulation to improve bioavailability if solubility limitations are confirmed.

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